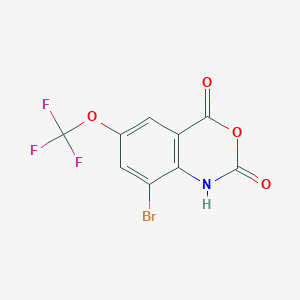

3-Bromo-5-(trifluoromethoxy)isatoic anhydride

Descripción

3-Bromo-5-(trifluoromethoxy)isatoic anhydride is a fluorinated derivative of isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione), characterized by a bromine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position of its aromatic ring. This compound is commercially available as a specialized intermediate for pharmaceutical and chemical synthesis, with applications in developing bioactive heterocycles . The bromine substituent introduces steric and electronic effects, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable for drug discovery .

Propiedades

Fórmula molecular |

C9H3BrF3NO4 |

|---|---|

Peso molecular |

326.02 g/mol |

Nombre IUPAC |

8-bromo-6-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C9H3BrF3NO4/c10-5-2-3(18-9(11,12)13)1-4-6(5)14-8(16)17-7(4)15/h1-2H,(H,14,16) |

Clave InChI |

BWHCCSMTAIZBCE-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)OC(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethoxy)isatoic anhydride typically involves the bromination of 5-(trifluoromethoxy)isatoic anhydride. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-(trifluoromethoxy)isatoic anhydride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-(trifluoromethoxy)isatoic anhydride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Alcoholysis: Reaction with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild heating.

Alcoholysis: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst like sulfuric acid.

Major Products Formed

Nucleophilic Substitution: Substituted isatoic anhydrides with various functional groups.

Hydrolysis: Anthranilic acid derivatives.

Alcoholysis: Ester derivatives.

Aplicaciones Científicas De Investigación

3-Bromo-5-(trifluoromethoxy)isatoic anhydride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to introduce bromine and trifluoromethoxy groups into target molecules.

Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-(trifluoromethoxy)isatoic anhydride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the anhydride group are key reactive sites that participate in various chemical transformations. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design .

Comparación Con Compuestos Similares

5-Nitroisatoic Anhydride

- Structure : Nitro group at the 5-position.

- Synthesis : Nitration of isatoic anhydride or via ring transformation with nitroacetate .

- Reactivity: Strong electron-withdrawing nitro group facilitates decarboxylation and cyclocondensation to 3-nitro-2-quinolones .

- Contrast : The nitro group is more polar than -OCF₃, reducing lipophilicity compared to the trifluoromethoxy-substituted analogue .

6-Nitroisatoic Anhydride

3-Bromo-5-(trifluoromethoxy)isatoic Anhydride

- Electronic Effects : Bromine (σₚ = +0.26) and -OCF₃ (σₚ = +0.35) are electron-withdrawing, deactivating the ring and directing electrophiles to meta/para positions .

- Synthetic Utility : The -OCF₃ group enhances stability against hydrolysis, while bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

- Biological Relevance : Fluorinated groups improve bioavailability, making this compound a candidate for CNS-targeting drugs or protease inhibitors .

Data Table: Key Isatoic Anhydride Derivatives

Research Findings and Mechanistic Insights

Reactivity in Cyclocondensation: 3-Bromo-5-(trifluoromethoxy)isatoic anhydride’s electron-withdrawing groups slow nucleophilic ring-opening compared to N-alkylated derivatives. For example, reactions with amines require catalysts like β-cyclodextrin to proceed efficiently . In contrast, N-benzyl derivatives undergo rapid hydrolysis to 2-aminobenzoic acids due to less steric hindrance .

Catalytic Applications: Fluorinated derivatives are compatible with Pd-catalyzed cross-couplings, enabling access to polyfunctional heterocycles . Non-fluorinated analogues lack this versatility .

Biological Performance: The -OCF₃ group in 3-bromo-5-(trifluoromethoxy)isatoic anhydride increases membrane permeability, as seen in fluorinated quinazolinones with enhanced antimalarial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.